molecular formula C8H8N4O2 B3374381 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018170-77-8

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No. B3374381
CAS RN: 1018170-77-8
M. Wt: 192.17 g/mol
InChI Key: TXQZVOROAGZEIO-UHFFFAOYSA-N
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Description

“3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been reported to possess potential anti-tumor activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a series of modifications on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold by introducing functional groups into the C-2 and C-7 positions . The structures of all the compounds were confirmed by IR, 1H-NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by IR, 1H-NMR, MS, and elemental analysis . The IR spectrum showed peaks corresponding to NH, CH3, C=C, C=N, and CH2 groups . The 1H-NMR spectrum revealed the presence of various types of protons including those of CH2, CH3, and aromatic protons .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were determined by various analytical techniques. The compound was found to be a yellow solid with a melting point of 328–330 °C .

Advantages and Limitations for Lab Experiments

One advantage of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid for lab experiments is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid. One area of research that has been explored is its potential as a therapeutic agent for cancer and other diseases. Future research could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Additionally, research could focus on exploring its potential as an inhibitor of other cellular signaling pathways, and on elucidating its mechanism of action in greater detail.

Scientific Research Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has been shown to have a variety of potential applications in scientific research. One area of research that has been explored is its potential as an inhibitor of protein kinase activity. Protein kinases are enzymes that play a critical role in regulating cellular processes, and their dysregulation has been implicated in a variety of diseases, including cancer. Studies have shown that this compound can inhibit the activity of certain protein kinases, making it a potential therapeutic agent for the treatment of cancer and other diseases.

Safety and Hazards

While specific safety and hazard information for “3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is not available, some compounds in this class showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .

properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZVOROAGZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018170-77-8
Record name 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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